molecular formula C8H10N2O3 B15057961 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid

3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B15057961
M. Wt: 182.18 g/mol
InChI Key: YVXPJXNQRVJKQQ-UHFFFAOYSA-N
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Description

3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O3. This compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. The presence of a keto group (3-oxo) and a carboxylic acid group at the 4-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by oxidation to introduce the keto group. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the pyridazine ring .

Scientific Research Applications

3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit xanthine oxidase, an enzyme involved in purine metabolism, thereby reducing the production of uric acid . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the propyl group at the 2-position in 3-Oxo-2-propyl-2,3-dihydropyridazine-4-carboxylic acid imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3-oxo-2-propylpyridazine-4-carboxylic acid

InChI

InChI=1S/C8H10N2O3/c1-2-5-10-7(11)6(8(12)13)3-4-9-10/h3-4H,2,5H2,1H3,(H,12,13)

InChI Key

YVXPJXNQRVJKQQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=CC=N1)C(=O)O

Origin of Product

United States

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